molecular formula C6H12ClNO2 B1407256 (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride CAS No. 1508261-86-6

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

Cat. No.: B1407256
CAS No.: 1508261-86-6
M. Wt: 165.62 g/mol
InChI Key: YWPABDPNGQMUFH-RGMNGODLSA-N
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Description

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride is a chiral compound with significant importance in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of (S)-proline with methyl iodide in the presence of a base, followed by hydrolysis and subsequent treatment with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride include:

  • ®-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
  • (S)-proline
  • (S)-2-aminomethylpyrrolidine

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the resulting unique interactions with molecular targets. This makes it particularly valuable in applications requiring high enantioselectivity and specificity.

Properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)3-2-4-7-6;/h7H,2-4H2,1H3,(H,8,9);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPABDPNGQMUFH-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1508261-86-6
Record name (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.254.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Reactant of Route 2
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
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(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Reactant of Route 4
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Reactant of Route 5
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride
Reactant of Route 6
(S)-2-methylpyrrolidine-2-carboxylic acid Hydrochloride

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